N-(3,4-Dichlorophenyl)-2-(2-(4-methylbenzylidene)hydrazino)-2-oxoacetamide
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Overview
Description
“N-(3,4-Dichlorophenyl)-2-(2-(4-methylbenzylidene)hydrazino)-2-oxoacetamide” is a synthetic organic compound that belongs to the class of hydrazones
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(3,4-Dichlorophenyl)-2-(2-(4-methylbenzylidene)hydrazino)-2-oxoacetamide” typically involves the condensation of 3,4-dichloroaniline with 4-methylbenzaldehyde to form the corresponding hydrazone. This intermediate is then reacted with an appropriate acylating agent to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol, and catalysts like acetic acid or hydrochloric acid to facilitate the condensation reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
“N-(3,4-Dichlorophenyl)-2-(2-(4-methylbenzylidene)hydrazino)-2-oxoacetamide” can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary depending on the desired product and include factors such as temperature, solvent, and pH.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives with different functional groups.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may exhibit biological activities such as antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.
Medicine: The compound’s potential therapeutic effects can be explored for the treatment of various diseases.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which “N-(3,4-Dichlorophenyl)-2-(2-(4-methylbenzylidene)hydrazino)-2-oxoacetamide” exerts its effects involves interactions with molecular targets such as enzymes, receptors, or DNA. These interactions can modulate biological pathways and lead to the observed biological activities. The specific molecular targets and pathways involved depend on the compound’s structure and the context of its application.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other hydrazones and related derivatives, such as:
- “N-(3,4-Dichlorophenyl)-2-(2-(4-methylbenzylidene)hydrazino)-2-oxoacetamide”
- “this compound”
- “this compound”
Uniqueness
The uniqueness of “this compound” lies in its specific chemical structure, which imparts distinct biological and chemical properties
Properties
CAS No. |
357267-09-5 |
---|---|
Molecular Formula |
C16H13Cl2N3O2 |
Molecular Weight |
350.2 g/mol |
IUPAC Name |
N-(3,4-dichlorophenyl)-N'-[(E)-(4-methylphenyl)methylideneamino]oxamide |
InChI |
InChI=1S/C16H13Cl2N3O2/c1-10-2-4-11(5-3-10)9-19-21-16(23)15(22)20-12-6-7-13(17)14(18)8-12/h2-9H,1H3,(H,20,22)(H,21,23)/b19-9+ |
InChI Key |
FQFOHCCERCWFHO-DJKKODMXSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=N/NC(=O)C(=O)NC2=CC(=C(C=C2)Cl)Cl |
Canonical SMILES |
CC1=CC=C(C=C1)C=NNC(=O)C(=O)NC2=CC(=C(C=C2)Cl)Cl |
Origin of Product |
United States |
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